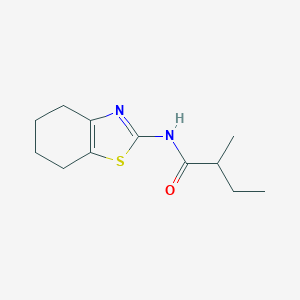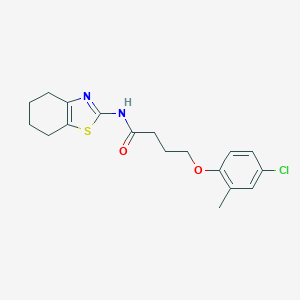
1-Cyclopentyl-3-(2-methylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(2-methylpropyl)thiourea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CPI-455 and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of CPI-455 is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a role in regulating gene expression. By inhibiting the activity of BRD4, CPI-455 may be able to slow down the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
CPI-455 has been shown to have a range of biochemical and physiological effects. In preclinical studies, CPI-455 has been shown to inhibit the growth of cancer cells and reduce inflammation. CPI-455 has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CPI-455 in lab experiments is that it has shown promising results in preclinical studies. This makes it a good candidate for further research and development. However, one limitation is that the mechanism of action of CPI-455 is not fully understood. This makes it difficult to predict its potential side effects and to develop effective dosing strategies.
Future Directions
There are several future directions for research on CPI-455. One area of research is to further understand the mechanism of action of CPI-455 and to identify potential side effects. Another area of research is to investigate the potential use of CPI-455 in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for clinical trials to determine the safety and efficacy of CPI-455 in humans.
Synthesis Methods
The synthesis of CPI-455 involves the reaction of cyclopentyl isocyanate with 2-methylpropan-2-amine in the presence of sulfur to form the thiourea derivative. The reaction is carried out under reflux conditions in anhydrous toluene. The final product is purified by recrystallization from ethanol.
Scientific Research Applications
CPI-455 has been studied for its potential use in treating various diseases. It has been shown to have anti-tumor activity in preclinical models of cancer, including breast, prostate, and pancreatic cancer. CPI-455 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. In addition, CPI-455 has been shown to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
properties
Product Name |
1-Cyclopentyl-3-(2-methylpropyl)thiourea |
|---|---|
Molecular Formula |
C10H20N2S |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-cyclopentyl-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
InChI Key |
CRDCBHZOGAUJGC-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=S)NC1CCCC1 |
Canonical SMILES |
CC(C)CNC(=S)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
